molecular formula C10H8F3I B13518041 2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene

Cat. No.: B13518041
M. Wt: 312.07 g/mol
InChI Key: NXZQCSAWJOIQTH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H8F3I. It is characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

The synthesis of 2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene typically involves the iodination of a precursor compound containing the trifluoromethyl and cyclopropyl groups. One common method is the direct iodination of a trifluoromethyl-substituted benzene derivative using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the production of hazardous by-products .

Chemical Reactions Analysis

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form deiodinated products.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies to investigate molecular interactions and pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Iodo-4-(trifluoromethyl)benzene: This compound lacks the cyclopropyl group, which may affect its reactivity and applications.

    4-Chlorobenzotrifluoride: This compound has a chlorine atom instead of an iodine atom, which can influence its chemical properties and reactivity.

    2-Cyclopropyl-1-iodo-4-methylbenzene: This compound has a methyl group instead of a trifluoromethyl group, which can alter its lipophilicity and biological activity.

The presence of the cyclopropyl and trifluoromethyl groups in this compound makes it unique and valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8F3I

Molecular Weight

312.07 g/mol

IUPAC Name

2-cyclopropyl-1-iodo-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F3I/c11-10(12,13)7-3-4-9(14)8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

NXZQCSAWJOIQTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(F)(F)F)I

Origin of Product

United States

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